molecular formula C12H14Br2O B14051853 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one

Cat. No.: B14051853
M. Wt: 334.05 g/mol
InChI Key: HWVWNDQKKFKHNL-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a ketone group, and an ethyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 4-ethylacetophenone followed by the addition of bromomethyl groups under controlled conditions. The reaction typically requires the use of bromine or hydrobromic acid as the brominating agents and may involve catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Reduction: Formation of 1-(2-(bromomethyl)-4-ethylphenyl)propan-2-ol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms act as leaving groups, facilitating substitution reactions. The ketone group can participate in reduction and oxidation reactions, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

    1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.

    1-Bromopropane: Another brominated compound used as a solvent and in organic synthesis.

    2-Bromopropane: A structural isomer with different reactivity and applications.

Uniqueness: 1-Bromo-1-(2-(bromomethyl)-4-ethylphenyl)propan-2-one is unique due to its combination of bromine atoms, a ketone group, and an ethyl-substituted phenyl ring, which provides distinct reactivity and applications compared to simpler brominated compounds.

Properties

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-4-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14Br2O/c1-3-9-4-5-11(10(6-9)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

HWVWNDQKKFKHNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C(=O)C)Br)CBr

Origin of Product

United States

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